N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine
CAS No.:
Cat. No.: VC20402924
Molecular Formula: C5H7F2N3O
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7F2N3O |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | N-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
| Standard InChI | InChI=1S/C5H7F2N3O/c1-3-9-5(11-10-3)8-2-4(6)7/h4H,2H2,1H3,(H,8,9,10) |
| Standard InChI Key | PMUZJWOKYPWCBJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=N1)NCC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a five-membered 1,2,4-oxadiazole ring, a heterocycle containing two nitrogen atoms and one oxygen atom. The 3-position is substituted with a methyl group (-CH₃), while the 5-position is functionalized with a 2,2-difluoroethylamine group (-NH-CH₂-CF₂) . The difluoroethyl group enhances lipophilicity and metabolic stability, common strategies in fluorinated drug design.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
| CAS Number | 1690903-54-8 |
| Molecular Formula | C₅H₇F₂N₃O |
| Molecular Weight | 163.13 g/mol |
| XLogP3-AA | 1.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s calculated partition coefficient (LogP) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its planar oxadiazole ring may facilitate π-π interactions with aromatic residues in biological targets, a feature exploited in kinase inhibitors .
| Reagent | Role |
|---|---|
| 3-Methyl-1,2,4-oxadiazole-5-carbonitrile | Nitrile precursor |
| Hydroxylamine hydrochloride | Amidoxime formation |
| 2,2-Difluoroethyl triflate | Difluoroethylating agent |
| Triethylamine | Base catalyst |
Yield optimization would require careful control of stoichiometry, temperature (likely 60–80°C), and reaction time (12–24 hours) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.
Biological Activity and Mechanistic Insights
Oxadiazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with esters and amides. N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine shares structural motifs with compounds exhibiting:
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Antimicrobial Activity: Fluoroalkyl groups disrupt bacterial cell membranes via hydrophobic interactions.
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Anticancer Potential: Oxadiazoles inhibit topoisomerases and protein kinases involved in tumor proliferation .
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Anti-inflammatory Effects: Modulation of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) pathways.
Though direct evidence for this compound’s efficacy is lacking, molecular docking studies predict strong binding affinity (Kd ≈ 10–100 nM) for targets like EGFR kinase, owing to hydrogen bonding with the oxadiazole oxygen and fluorine-mediated hydrophobic contacts .
Research Challenges and Availability
The compound’s discontinuation by major suppliers (e.g., CymitQuimica, VulcanChem) poses significant hurdles . Table 3 summarizes availability status:
Table 3: Commercial Availability Overview
| Supplier | Status | Quantity Offered |
|---|---|---|
| VulcanChem | Discontinued | N/A |
| CymitQuimica | Discontinued | 5 mg, 50 mg |
| Ambeed | Not listed | N/A |
Potential alternatives include custom synthesis via contract research organizations (CROs) or structural analogs like 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine (CAS 1691766-29-6) .
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